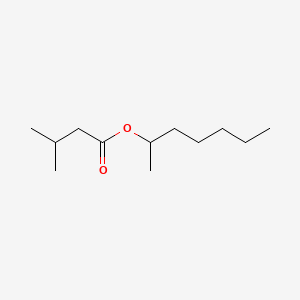

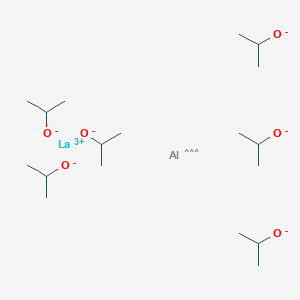

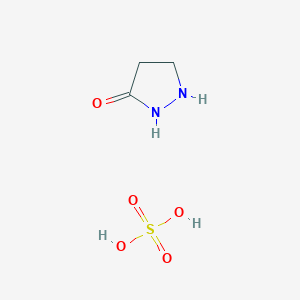

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanol

Descripción general

Descripción

This compound is a type of chemical substance. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound can be synthesized through two substitution reactions . It is also involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The structure of this compound has been confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For example, it participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is a colorless oily substance at room temperature . More detailed physical and chemical properties are not available in the retrieved documents.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Boric Acid Ester Intermediates with Benzene Rings : Compounds including the (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol structure are used as intermediates in chemical synthesis, particularly in the formation of boric acid ester intermediates. These compounds have been synthesized through multi-step substitution reactions and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is employed to further calculate and confirm the molecular structures (Huang et al., 2021).

Molecular Structure and Reactivity

- Pyridin-2-ylboron Derivatives : Studies on derivatives like 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine reveal insights into their structural differences and chemical reactivity. Structural differences in the orientation of the dioxaborolane ring and bond angles of the BO2 group have been observed. Additionally, ab initio calculations of HOMO and LUMO based on the crystal structures show different distributions corresponding to observed chemical reaction differences (Sopková-de Oliveira Santos et al., 2003).

Catalytic Applications

- Catalytic Enantioselective Reduction : Compounds with the this compound structure have been used in catalytic enantioselective reduction processes. These processes are important for producing specific enantiomers of molecules, which is crucial in the development of pharmaceuticals and fine chemicals (Huang et al., 2011).

Electronic and Optical Properties

- Electronic and Optical Studies : These compounds have been the subject of studies focusing on their electronic and optical properties. The molecular electrostatic potential and frontier molecular orbitals have been investigated, providing insights into their physicochemical properties which are essential for various applications, including material science and electronics (Huang et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its target through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target molecule, potentially altering its function or properties.

Biochemical Pathways

It’s known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Pharmacokinetics

The compound is known to be soluble in organic solvents such as chloroform, ether, and dichloromethane . This solubility could potentially influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanol. For instance, the compound is known to be stable under dry conditions but may undergo hydrolysis in a humid environment . Additionally, the presence of a palladium catalyst is necessary for the compound to participate in borylation reactions .

Propiedades

IUPAC Name |

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(8-15)14-7-9/h5-7,15H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCRCZYNRQHVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726169 | |

| Record name | [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1078575-71-9 | |

| Record name | [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid,2,2'-[methylenebis(thio)]bis-, (R*,R*)-(9CI)](/img/structure/B1508599.png)